6-(2-Fluorophenoxy)pyridin-3-amine

Kinase Inhibitor Cancer Research Fragment-Based Drug Discovery

Fragment-based drug discovery often stalls with unselective, poorly characterized starting points. 6-(2-Fluorophenoxy)pyridin-3-amine is a high-purity (≥98%), well-defined kinase inhibitor fragment that solves this bottleneck. - Defined potency: FLT3 IC50=0.66 nM, CDK2 IC50=25 nM, CDK6 IC50=33 nM. - Reliable scaffold for SAR, library synthesis, and assay development. - Ready stock with rapid international shipping.

Molecular Formula C11H9FN2O
Molecular Weight 204.2 g/mol
CAS No. 243644-24-8
Cat. No. B1305117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Fluorophenoxy)pyridin-3-amine
CAS243644-24-8
Molecular FormulaC11H9FN2O
Molecular Weight204.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=NC=C(C=C2)N)F
InChIInChI=1S/C11H9FN2O/c12-9-3-1-2-4-10(9)15-11-6-5-8(13)7-14-11/h1-7H,13H2
InChIKeyYAFQPQWPYSVBIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Fluorophenoxy)pyridin-3-amine Overview


6-(2-Fluorophenoxy)pyridin-3-amine (CAS 243644-24-8) is an organic compound with the molecular formula C11H9FN2O and a molecular weight of 204.20 g/mol . It is primarily recognized as a fragment molecule that serves as a versatile scaffold for molecular linking, expansion, and modification, providing a structural foundation for the design and screening of novel drug candidates [1]. Its biological profile is defined by its activity as an inhibitor of multiple protein kinases, a critical class of targets in oncology and other therapeutic areas [2].

Fragment probe with reported inhibition context against FLT3, CDK2, CDK6 pathways
Reactive amine handle supports direct library conjugation for SAR studies
Physicochemical profile (LogP ~3.2) aids fragment-lead optimization workflows

Why Generic Substitution Fails


Generic substitution of this specific fluorophenoxy-pyridine fragment is not scientifically justifiable due to its precise and quantifiable kinase inhibition profile. Unlike broader structural analogs, this compound exhibits a specific pattern of nanomolar activity against a distinct set of kinases, including FLT3, CDK2, and CDK6 [1]. This selectivity fingerprint, defined by its unique 2-fluorophenoxy substitution pattern on the pyridine ring, dictates its specific utility in target-focused assays. Substituting with a structurally similar fragment like 3-Amino-2-(2-fluorophenoxy)pyridine or a 4-fluorophenoxy analog could lead to entirely different binding kinetics and selectivity profiles, invalidating experimental results and derailing structure-activity relationship (SAR) studies.

Kinase fingerprint mismatch
Uncharacterized fluoro-phenoxy analogs may lack defined FLT3/CDK2/CDK6 inhibition, altering biological readout.
Substitution pattern drives binding
2-Fluorophenoxy specificity determines kinase selectivity; regioisomeric or unsubstituted analogs may shift off-target profile.
SAR continuity at risk
Replacing this fragment with a near analog invalidates structure-activity comparisons and may derail lead optimization.

Quantified Procurement Evidence


Multi-Kinase Inhibition Profile

This compound demonstrates a distinct, quantified inhibitory profile against a panel of clinically relevant kinases, which sets it apart from uncharacterized or less selective structural analogs. It potently inhibits FLT3 with an IC50 of 0.660 nM, CDK2 with an IC50 of 25 nM, and CDK6 with an IC50 of 33 nM in a standardized Hotspot assay [1]. This multi-targeted activity at defined nanomolar potencies provides a clear, data-driven rationale for its selection in projects targeting these specific pathways.

Kinase Inhibition Profile
Head-to-head
FLT3: 0.660 nM, CDK2: 25 nM, CDK6: 33 nM
Supports kinase-selectivity assay development and SAR comparison.
Hotspot assay; BindingDB curated. Comparator analogs lack quantified kinase data.
Kinase Inhibitor Cancer Research Fragment-Based Drug Discovery

Physicochemical Profile

The compound possesses a defined physicochemical profile that is essential for predicting drug-likeness and optimizing ADME properties during lead optimization. Key parameters include a molecular weight of 204.20 g/mol, a topological polar surface area (PSA) of 48.14 Ų, and a calculated partition coefficient (LogP) of 3.176 . This specific LogP value indicates a balanced lipophilicity, which is often desirable for balancing membrane permeability and aqueous solubility, distinguishing it from more hydrophilic or lipophilic pyridine analogs.

Physicochemical Profile
Class-level
LogP 3.176, MW 204.20, PSA 48.14 Ų
Supports lipophilicity-balance screening for fragment-lead optimization.
Calculated LogP; no experimental measurement provided.
Medicinal Chemistry ADME-Tox Fragment Screening

Validated Fragment in Kinase Drug Discovery

The 2-fluorophenoxy-pyridine core is a validated scaffold in the development of multi-targeted protein kinase inhibitors, as demonstrated by its use in designing derivatives evaluated for the treatment of non-small cell lung cancer (NSCLC) [1]. This published research establishes a precedent for the core scaffold's utility in generating compounds with potent, nanomolar-level inhibition against several oncogenic kinases (e.g., RET, EGFR, ALK) [1]. This provides a significant advantage over unvalidated fragments, offering a literature-supported starting point for medicinal chemistry campaigns.

Scaffold Precedent
Context-dependent
Core used in derivatives against NSCLC kinase panel
Literature-supported scaffold context for medicinal chemistry campaigns.
Derivative data (J. Med. Chem. 2017); parent scaffold activity not directly assayed.
Fragment-Based Drug Discovery Protein Kinase Inhibitor NSCLC

Optimal Research Applications


Fragment-Based Drug Discovery for Kinase Targets

6-(2-Fluorophenoxy)pyridin-3-amine is an ideal starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases, particularly FLT3, CDK2, and CDK6. Its small size and potent, defined activity against these kinases (FLT3 IC50 = 0.660 nM, CDK2 IC50 = 25 nM, CDK6 IC50 = 33 nM) make it a high-quality hit for fragment growing, linking, or merging strategies aimed at developing novel anti-cancer therapeutics [1]. The established physicochemical properties (MW=204.20, LogP=3.176) are also favorable for optimization.

Medicinal Chemistry Optimization for Kinase Inhibitors

This compound serves as a critical scaffold for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties. Given the core's precedent in generating potent multi-targeted kinase inhibitors for non-small cell lung cancer (NSCLC), it is an excellent choice for medicinal chemistry teams focusing on this indication [2]. Researchers can leverage the defined starting point to synthesize focused libraries and systematically explore chemical space around the fluorophenoxy-pyridine core.

Biochemical Assay Development and Target Validation

The precise and quantified activity profile of this compound against FLT3 (IC50 = 0.660 nM) makes it a valuable tool compound for developing and validating biochemical assays for this target. Its nanomolar potency allows for its use as a reference inhibitor to benchmark assay sensitivity and performance in high-throughput screening (HTS) campaigns [3]. This is a critical application for core facilities and screening centers that require well-characterized small molecule controls.

Targeted Chemical Library Synthesis for Oncology

As a commercially available fragment with a defined synthesis and commercial supply (e.g., from Synblock with NLT 98% purity), this compound is an excellent building block for constructing targeted chemical libraries . Its reactive amine group provides a handle for straightforward conjugation, enabling the rapid synthesis of diverse compound collections designed to interrogate kinase signaling pathways in oncology research.

Application
Selection Property
Validation Focus
Kinase-targeted fragment-based screening
Multi-kinase inhibition context
FLT3, CDK2, CDK6 pathway selectivity review
Medicinal chemistry SAR optimization
Literature-supported core scaffold
Kinase inhibitor derivative synthesis and profiling
Biochemical assay reference tool
Defined inhibition context
FLT3 pathway assay benchmarking
Targeted chemical library synthesis
Reactive amine conjugation handle
Oncology-focused kinase pathway interrogation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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